1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one
Description
1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.235. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of an oxa (oxygen) and aza (nitrogen) atom in the spiro ring system adds to its chemical diversity and potential reactivity.
Properties
IUPAC Name |
1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-9(12)11-5-6-13-8-10(7-11)3-4-10/h2H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYJFCPPOOCALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the prop-2-en-1-one moiety to a more saturated form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(5-Oxa-8-azaspiro[2
Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for studying ring strain and reactivity.
Biology: Its potential biological activity could be explored for use as a pharmaceutical agent or biochemical probe.
Medicine: The compound may have therapeutic potential, although specific applications would require further research.
Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one is not well-documented. its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research would be needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one: The parent compound.
1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-ol: A reduced form with an alcohol group.
1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-carboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness
The uniqueness of 1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one lies in its spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features can lead to distinct chemical reactivity and potential biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
